molecular formula C21H27F3N4S B6461763 1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2549003-03-2

1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6461763
CAS No.: 2549003-03-2
M. Wt: 424.5 g/mol
InChI Key: YKIDKRUDHOGJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-piperazine hybrid featuring a 5-methylthiophen-2-ylmethyl group on the piperidine ring and a 6-(trifluoromethyl)pyridin-2-yl substituent on the piperazine moiety. Such structural motifs are common in medicinal chemistry due to their ability to modulate receptor binding and pharmacokinetic properties. The thiophene and trifluoromethylpyridine groups enhance lipophilicity and metabolic stability, which are critical for central nervous system (CNS) penetration and sustained biological activity .

Properties

IUPAC Name

1-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4S/c1-16-5-6-18(29-16)15-26-9-7-17(8-10-26)27-11-13-28(14-12-27)20-4-2-3-19(25-20)21(22,23)24/h2-6,17H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIDKRUDHOGJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (CAS Number: 2742011-83-0) is a novel piperazine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and any relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3SC_{19}H_{21}N_{3}S with a molecular weight of 323.5 g/mol. The structural characteristics include:

  • Piperidine and piperazine moieties that may contribute to its biological activity.
  • Trifluoromethyl and thiophene groups , which are known to enhance lipophilicity and bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial properties : Many piperazine derivatives show efficacy against various bacterial strains.
  • Antitumor activity : Compounds with similar scaffolds have been linked to inhibition of tumor growth through different mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuropharmacological effects : Some derivatives influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants.

Antimicrobial Activity

A study investigating the antibacterial properties of piperazine derivatives revealed that compounds with similar structural features exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism often involves targeting bacterial phosphopantetheinyl transferases (PPTases), essential for bacterial viability .

Antitumor Activity

Research on related piperazine compounds has shown promising results in cancer models. For instance, derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer cells, through mechanisms such as apoptosis and disruption of metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural components:

  • Piperidine and piperazine rings : Essential for maintaining the compound's interaction with biological targets.
  • 5-Methylthiophenyl group : Enhances binding affinity due to its electron-donating properties.
  • Trifluoromethyl group : Increases lipophilicity, potentially improving membrane permeability.

Case Studies

  • Antibacterial Efficacy : A comparative study on various piperazine derivatives showed that those with trifluoromethyl substitutions had enhanced antibacterial activity against gram-positive bacteria .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound induced significant cytotoxic effects in MCF-7 breast cancer cells, with a notable increase in apoptosis markers when combined with traditional chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name/Structure Key Substituents Biological Targets/Activities Reference(s)
1-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine Piperidine: 5-methylthiophen-2-ylmethyl
Piperazine: 6-(trifluoromethyl)pyridin-2-yl
Limited direct data; inferred CNS activity (analogs target D2, 5-HT receptors)
1-[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Piperidine: Tetrahydro-2H-pyran-4-yl
Piperazine: 5-(trifluoromethyl)pyridin-2-yl
Designed for CNS penetration; structural analog with improved solubility
4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42) Piperazine: 5-(trifluoromethyl)pyridin-2-yl
Butanone: Thiophen-3-yl
Serotonergic activity; synthesized via HOBt/TBTU coupling (91% yield)
1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) Piperazine: 3-(trifluoromethyl)phenyl
Ethyl: 4-aminophenyl
Insecticidal activity (armyworm); acts as a 5-HT1A agonist
N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) Pyridin-2-yl: 3-chloro
Carboxamide: 4-tertiarybutylphenyl
Vanilloid receptor 1 (VR1) antagonist; blocks acid-induced pain signals

Pharmacological and Functional Insights

  • Receptor Affinity :

    • The 6-(trifluoromethyl)pyridin-2-yl group in the target compound is associated with high affinity for aminergic receptors (e.g., dopamine D2, serotonin 5-HT1A), as seen in analogs like PAPP (D2 Ki = 12 nM) .
    • BCTC’s 3-chloropyridin-2-yl moiety confers potent VR1 antagonism (IC50 = 35 nM), highlighting the role of halogenated pyridines in ion channel modulation .
  • Metabolic Stability :

    • The tetrahydro-2H-pyran-4-yl substituent in the analog from enhances metabolic stability compared to thiophene derivatives, as cyclic ethers reduce oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.